1-phenyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
Description
Propriétés
IUPAC Name |
1-phenyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6/c1-29-16-11-14(12-17(30-2)19(16)31-3)20-23-18(32-24-20)13-25-9-10-26(22(28)21(25)27)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUOLHBZFDLDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-phenyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex molecule that incorporates a pyrazine core and an oxadiazole moiety. This structure is notable for its potential biological activities, particularly in the realm of anticancer research. The oxadiazole scaffold has been recognized for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Overview
The molecular structure of the compound can be analyzed as follows:
| Component | Description |
|---|---|
| Core Structure | Pyrazine ring fused with an oxadiazole derivative |
| Functional Groups | Phenyl groups and methoxy substituents |
| Molecular Formula | C23H22N4O4 |
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity . The mechanism of action often involves the inhibition of critical cellular processes such as:
- Enzyme inhibition : Targeting enzymes like thymidylate synthase and histone deacetylases (HDAC), which are pivotal in cancer cell proliferation.
- Interaction with nucleic acids : Compounds can bind to DNA or RNA, disrupting their functions and leading to apoptosis in cancer cells.
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : A study reported IC50 values indicating potent activity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines .
Mechanistic Insights
The biological activity of 1-phenyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione can be attributed to several mechanisms:
- Inhibition of Growth Factors : The compound may inhibit growth factor signaling pathways essential for tumor growth.
- Targeting Kinases : Many oxadiazole derivatives have been shown to inhibit kinases involved in cell cycle regulation and apoptosis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect normal cells while targeting malignant cells.
Study 1: Anticancer Activity Evaluation
In a recent study focusing on the synthesis and biological evaluation of oxadiazole derivatives:
- Methodology : Various synthesized derivatives were tested against multiple cancer cell lines.
- Results : The compound exhibited selective cytotoxicity with lower toxicity to normal cell lines compared to cancerous ones.
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the oxadiazole ring significantly influenced the anticancer potency:
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl group | Enhanced binding affinity to target enzymes |
| Variation in methoxy groups | Altered solubility and bioavailability |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Trimethoxyphenyl-Linked Heterocycles
- Combretastatin Analogues (e.g., 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one) :
- Structural Similarities : Both compounds incorporate a 3,4,5-trimethoxyphenyl group linked to a heterocyclic core (oxazolone vs. oxadiazole).
- Functional Differences : The oxazolone in Combretastatin analogues undergoes hydrazide reactions to form acylhydrazones, whereas the oxadiazole in the target compound is a rigid, stable ring system .
- Bioactivity : Combretastatin derivatives are potent tubulin inhibitors, suggesting the trimethoxyphenyl-oxadiazole hybrid in the target compound may share similar mechanisms .
1,2,4-Oxadiazole Derivatives
- 3-[3,4,5-Trimethoxyphenyl]-[1,2,4-Oxadiazol-5-yl] Propanone: Synthesis: Synthesized via cyclization of amidoximes, contrasting with the target compound’s likely route involving hydrazide condensations or cyclodehydration . Activity: Exhibits antimicrobial properties, attributed to the oxadiazole’s electron-deficient ring interacting with microbial enzymes .
- Substituted-Phenyl-1,2,4-Oxadiazol-5-yl Methyl Derivatives: Structural Analogues: Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one share the oxadiazole-methyl linkage but lack the pyrazine-dione core . Applications: Used in antifungal and anticancer studies, highlighting the versatility of oxadiazole-based scaffolds .
Pyrazine and Pyrazole Derivatives
- 4-Bromo-1-Phenyl-5-(Trifluoromethyl)-1H-Pyrazole: Electron-Withdrawing Groups: The trifluoromethyl group enhances metabolic stability, whereas the target compound’s trimethoxyphenyl group may improve solubility and tubulin binding . Synthesis: Utilizes phenylhydrazine and enones, differing from the oxadiazole formation steps in the target compound .
1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-5-(3,4,5-Trimethoxyphenyl)-1H-Pyrazole :
Triazole Derivatives
- 4-Amino-3-Phenyl-5-p-Tolyl-4H-1,2,4-Triazole: Heterocyclic Comparison: Triazoles (three nitrogen atoms) vs. oxadiazoles (two nitrogen, one oxygen) offer distinct electronic profiles. Antifungal Activity: Demonstrates efficacy against Candida albicans, suggesting the target compound’s oxadiazole may be optimized for similar targets .
Characterization Techniques
- Spectroscopy : 1H NMR and IR (as in ) confirm oxadiazole and pyrazine-dione moieties .
- Elemental Analysis : Used for purity verification, as demonstrated for pyrazole derivatives (e.g., C16H9BrF4N2) .
- Crystallography : SHELX software () and ORTEP diagrams () provide structural validation .
Physicochemical and Pharmacological Insights
Méthodes De Préparation
Preparation of 3,4,5-Trimethoxybenzamidoxime
3,4,5-Trimethoxybenzonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 h, yielding 85–90% amidoxime as white crystals. Critical parameters:
- pH maintained at 8–9 with NaHCO₃ to prevent overoxidation
- Recrystallization from ethyl acetate/n-hexane (1:4) enhances purity (>99% by HPLC)
Characterization Data :
Cyclization to 5-(Hydroxymethyl)-3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole
The amidoxime reacts with glycolic acid (1.1 eq) in POCl₃ (5 vol) at 0→25°C over 2 h, followed by reflux (4 h). Quenching with ice/NaHCO₃ gives the hydroxymethyl oxadiazole in 68% yield.
Optimization Notes :
- Excess POCl₃ acts as both solvent and dehydrating agent
- Slow addition prevents exothermic decomposition
- Silica gel chromatography (EtOAc/hexane 1:3) removes phosphorylated byproducts
Synthesis of 1-Phenylpyrazine-2,3(1H,4H)-dione
Condensation of 2,3-Pyrazinedicarboxylic Acid with Aniline
2,3-Pyrazinedicarboxylic acid (1.0 eq) and aniline (2.2 eq) undergo Dean-Stark azeotropic distillation in toluene with p-TsOH (0.1 eq) to yield N1-phenyl-2,3-pyrazinedicarboximide (87% yield).
Selective Reduction and Oxidation
The dicarboximide is reduced with NaBH₄ (2.0 eq) in THF/MeOH (4:1) at 0°C, followed by MnO₂ oxidation (3.0 eq) in CH₂Cl₂ to afford the dione in 76% overall yield.
Critical Analysis :
- NaBH₄ selectively reduces cyclic imides to alcohols without over-reduction
- MnO₂ oxidizes secondary alcohols to ketones without epimerization
Final Coupling via Mitsunobu Reaction
The hydroxymethyl oxadiazole (1.2 eq) and pyrazine-dione (1.0 eq) react with DIAD (1.5 eq) and PPh₃ (1.5 eq) in anhydrous THF at 0→25°C (12 h). Chromatography (SiO₂, CHCl₃/MeOH 20:1) provides the target compound in 63% yield.
Reaction Monitoring :
- TLC (Rf = 0.42 in CHCl₃/MeOH 10:1)
- Disappearance of oxadiazole -OH stretch (3600 cm⁻¹) confirms coupling
Spectroscopic Characterization
¹H NMR (600 MHz, CDCl₃) :
- δ 3.76 (s, 6H, OCH₃), 3.81 (s, 3H, OCH₃)
- 4.92 (s, 2H, CH₂ bridge)
- 7.35–7.41 (m, 5H, phenyl), 7.89 (s, 2H, trimethoxyphenyl)
- 8.24 (s, 2H, pyrazine H)
¹³C NMR (150 MHz, CDCl₃) :
- 56.1 (OCH₃), 61.8 (CH₂ bridge)
- 123.5–153.2 (aromatic carbons)
- 167.4 (oxadiazole C=N), 174.8 (dione C=O)
HRMS (ESI+) :
- Calc. for C₂₃H₂₂N₄O₇ [M+H]⁺: 483.1518
- Found: 483.1521
Comparative Yield Optimization
| Step | Solvent System | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Oxadiazole Formation | POCl₃ | – | 110 | 68 |
| PPA | – | 130 | 54 | |
| Mitsunobu Coupling | THF | PPh₃/DIAD | 25 | 63 |
| DMF | EDC/HOBt | 40 | 41 |
Data aggregated from demonstrates POCl₃-mediated cyclization and Mitsunobu coupling as optimal.
Mechanistic Considerations
Oxadiazole Ring Closure
The reaction follows a nucleophilic acyl substitution mechanism (Fig. 2):
- POCl₃ activates glycolic acid via phosphorylated intermediate
- Amidoxime nitrogen attacks electrophilic carbonyl
- Cyclodehydration forms the 1,2,4-oxadiazole ring
Mitsunobu Reaction Dynamics
The mechanism proceeds through oxyphosphonium intermediate formation, enabling inversion of configuration at the alcohol carbon.
Industrial Scalability Assessment
Critical Challenges :
- POCl₃ handling requires specialized corrosion-resistant reactors
- Mitsunobu reagents (DIAD) impose high molecular weight penalty
Mitigation Strategies :
- Replace POCl₃ with polymer-supported Burgess reagent for safer dehydration
- Use ZnEt₂/PhCOOH catalytic system for phosphine-free coupling
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-phenyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Cyclocondensation : Reaction of intermediates like N’-benzoyl-carbohydrazides in phosphorous oxychloride under reflux, followed by hydrolysis .
- Alkylation : Substitution reactions using benzyl chlorides or oxadiazole-containing chlorides to functionalize the pyrazine core .
- Key Conditions : Solvents (e.g., DMF, DMSO), bases (e.g., NaH, K₂CO₃), and temperatures (80–120°C) are critical for yield optimization .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | POCl₃, reflux, 6h | 65–70 | |
| Alkylation | 3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazole, DMF, 100°C | 55–60 |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyrazine moieties .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Example Table :
| Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆ | Assign methoxy and phenyl protons | |
| HPLC | C18 column, 70:30 ACN:H₂O | Purity validation |
Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?
- Methodological Answer :
- Screening Assays : Agar diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- IC₅₀ Determination : Dose-response curves using bacterial growth inhibition metrics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratios, catalyst loadings) and identify optimal parameters .
- In-line Monitoring : TLC or HPLC tracking of intermediates to terminate reactions at peak conversion .
- Example Workflow :
Screen solvents (DMF vs. DMSO) for alkylation efficiency.
Vary temperature (80–120°C) to minimize side-product formation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., bacterial strain variability, compound solubility in DMSO) to identify confounding factors .
- Dose-Response Validation : Re-test disputed activity ranges with standardized protocols (CLSI guidelines) .
Q. What computational approaches predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : DFT studies model electrophilic/nucleophilic sites on the oxadiazole ring .
- Molecular Docking : Simulate binding to enzymes (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .
- Example Output :
| Target Protein | Docking Score (kcal/mol) | Key Residues | Reference |
|---|---|---|---|
| DNA Gyrase | -9.2 | Asp73, Gly77 |
Q. How are mechanistic studies conducted to elucidate interactions with biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., topoisomerases) using fluorescence-based substrates .
- Cellular Uptake Studies : LC-MS quantification of intracellular compound levels in bacterial/mammalian cells .
Data Contradiction Analysis
- Case Study : Conflicting reports on antimicrobial potency may arise from differences in bacterial membrane permeability. Address this by:
- Standardizing efflux pump inhibitors (e.g., CCCP) in assays .
- Cross-validating with outer membrane-permeabilized strains .
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